REACTION_CXSMILES
|
[N+](=[CH2:3])=[N-].[CH2:4]([C:6]1[S:7][C:8]([C:11]([OH:13])=[O:12])=[CH:9][N:10]=1)[CH3:5]>C(Cl)Cl>[CH2:4]([C:6]1[S:7][C:8]([C:11]([O:13][CH3:3])=[O:12])=[CH:9][N:10]=1)[CH3:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Name
|
|
Quantity
|
10.45 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1SC(=CN1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the methylene chloride was distilled
|
Type
|
CUSTOM
|
Details
|
The oily residue was chromatographed over silica
|
Type
|
WASH
|
Details
|
was eluted with a 1:1 mixture of benzene-ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1SC(=CN1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |